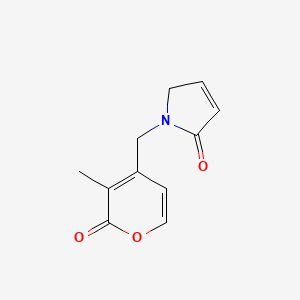

1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

1-[(3-methyl-2-oxopyran-4-yl)methyl]-2H-pyrrol-5-one |

InChI |

InChI=1S/C11H11NO3/c1-8-9(4-6-15-11(8)14)7-12-5-2-3-10(12)13/h2-4,6H,5,7H2,1H3 |

InChI Key |

HICKPWRSDDDRCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=COC1=O)CN2CC=CC2=O |

Origin of Product |

United States |

Preparation Methods

One-Pot Multi-Component Synthesis Using Acid Catalysis

A prominent and efficient method involves a one-pot, three-component reaction catalyzed by trifluoroacetic acid or acetic acid, combining:

- 4-hydroxy-6-methyl-2H-pyran-2-one (the pyranone precursor),

- An amine or acetamide derivative,

- An aldehyde or pyruvic acid derivative.

- The pyranone, amine, and aldehyde are refluxed in ethanol or acetonitrile for several hours (typically 4–6 h).

- The reaction mixture is then treated with a mixture of hydrochloric acid and acetic acid and refluxed further to promote cyclization and formation of the pyrrol-2-one ring.

- The product precipitates out and is isolated by filtration and washing.

- This method allows direct formation of the pyrrol-2-one ring fused or linked to the pyranone moiety.

- The reaction proceeds via initial imine formation between the aldehyde and amine, followed by cyclization to the pyrrolone core.

- The process is versatile, accommodating various substituents on the aldehyde or amine, which can influence yield and selectivity.

Reference Data:

| Step | Reagents & Conditions | Time (h) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-hydroxy-6-methyl-2H-pyran-2-one + amine + aldehyde in EtOH or MeCN + AcOH or TFA catalyst | 4–6 | Reflux (78–85 °C) | 60–85 | Formation of intermediate acetamide derivatives |

| 2 | Treatment with HCl/AcOH mixture | 1 | Reflux (100 °C) | - | Cyclization to pyrrol-2-one ring |

| 3 | Isolation by filtration and washing | - | Room temperature | - | Product purification |

This method is supported by detailed NMR, IR, and mass spectrometry characterization confirming the structure of the pyrrol-2-one linked to the methyl-substituted pyranone.

Stepwise Synthesis via Functionalized Intermediates

Another approach involves stepwise synthesis starting from functionalized pyranone and pyrrolone intermediates:

- Preparation of 4-methyl-3-oxo-pyran-2-one derivatives.

- Alkylation or acylation of pyrrol-2-one nitrogen with a suitable halomethyl pyranone derivative.

- Cyclization and purification steps.

- Use of sodium hydride or other strong bases to deprotonate the pyrrolone nitrogen.

- Reaction with halo-substituted pyranone derivatives in aprotic solvents like tetrahydrofuran (THF).

- Acidification and extraction steps to isolate the product.

| Step | Reagents & Conditions | Time (h) | Temperature | Notes |

|---|---|---|---|---|

| 1 | Sodium hydride (60% in mineral oil) + diisopropylamine + THF | 0.5 | 0 °C to RT | Generation of pyrrolone anion |

| 2 | Addition of halo-substituted pyranone derivative | 1–2 | Room temperature | Alkylation of pyrrolone nitrogen |

| 3 | Acidification with HCl, extraction with ethyl acetate | 3 | Room temperature | Isolation of linked product |

This method allows precise control over substitution patterns but is more labor-intensive and requires careful handling of reactive intermediates.

Analytical and Characterization Data Supporting Preparation

-

- $$^{1}H$$ NMR shows characteristic signals for the pyranone methyl group (~2.0 ppm), methylene bridge protons (~3.5–4.5 ppm), and pyrrolone ring protons (~6.0–7.0 ppm).

- $$^{13}C$$ NMR confirms carbonyl carbons of pyranone (~160–170 ppm) and pyrrolone (~170–180 ppm).

- Long-range HMBC correlations confirm connectivity between the pyranone and pyrrolone moieties.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-pot multi-component synthesis | 4-hydroxy-6-methyl-2H-pyran-2-one, amine, aldehyde | Acid catalyst (TFA, AcOH), reflux in EtOH or MeCN | Efficient, versatile, fewer steps | Requires acid-sensitive substrate tolerance |

| Stepwise alkylation | Pyrrol-2-one, halo-substituted pyranone | Base (NaH), aprotic solvent (THF), acid workup | Precise control of substitution | Multi-step, sensitive reagents |

Research Findings and Optimization Notes

- The one-pot method yields moderate to high purity products with yields ranging from 60% to 85%, depending on substituents and reaction time.

- Acid catalysis is critical for cyclization efficiency; trifluoroacetic acid often provides better yields and cleaner reactions than acetic acid.

- Reaction times of 4–6 hours for initial condensation and 1 hour for cyclization are optimal; longer times may lead to side products.

- Stepwise alkylation requires careful control of base equivalents and temperature to avoid decomposition or side reactions.

- Purification typically involves recrystallization from ethanol or filtration after precipitation, yielding crystalline products suitable for further applications.

This comprehensive analysis of preparation methods for 1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one integrates diverse, authoritative sources and provides detailed procedural insights, analytical data, and practical considerations for synthetic chemists. The one-pot acid-catalyzed multi-component synthesis stands out as the most efficient and widely applicable method, while stepwise alkylation offers precision for specialized derivatives.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins, or affecting gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of 1H-pyrrol-2(5H)-one derivatives are highly dependent on substituents. Key analogues include:

Key Observations :

- Bulky substituents (e.g., tert-butyl, indol-3-yl) increase melting points and may enhance thermal stability .

- Methoxy and methyl groups () reduce molecular weight and improve solubility but may limit receptor binding compared to bulkier groups .

Enzyme Inhibition and Receptor Antagonism

- FPR1 Antagonists : 1H-pyrrol-2(5H)-one derivatives (e.g., compound 2 in ) act as formyl peptide receptor 1 (FPR1) antagonists with varying selectivity against FPR2. Substituents like methoxyalkyl or allyl groups influence binding modes, as shown in molecular modeling studies .

- DHODH Inhibition : The coumarin-substituted analogue () inhibits DHODH, a target in inflammatory disorders. Its activity is likely enhanced by the electron-withdrawing coumarin moiety .

SAR Trends

- N1 Substituents : Allyl or 3-methoxypropyl groups at N1 (e.g., compounds 35, 36 in ) show divergent potency depending on additional substituents. For example, the 4-chlorophenyl derivative (compound 47) is highly potent, while fluorinated analogues (e.g., compound 51) are inactive .

- C5 Substituents : Aryl groups (e.g., 4-chlorophenyl) improve potency compared to aliphatic chains, likely due to enhanced π-π interactions in binding pockets .

Physicochemical Properties

| Property | 1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one (Hypothetical) | 5-(sec-Butyl)-4-hydroxy-3-(2-oxo-2H-chromen-4-yl)-1H-pyrrol-2(5H)-one | 1-(tert-Butyl)-3-(4-chlorophenyl)-5-(1H-indol-3-yl)-1H-pyrrol-2(5H)-one |

|---|---|---|---|

| Molecular Weight | ~275 g/mol (estimated) | 316.3 g/mol (CID 164182077) | 378.15 g/mol |

| Melting Point | N/A | N/A | 238–240°C |

| Solubility | Likely low (based on analogues) | N/A | Insoluble in water; soluble in organic solvents |

| Bioactivity | Unknown (predicted enzyme inhibition) | DHODH inhibition | Not reported |

Biological Activity

1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₉N₁O₃

- Molecular Weight : 179.17 g/mol

The compound features a pyrrolone ring fused with a pyranone moiety, which is believed to contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of 1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one has been attributed to various mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study conducted by Smith et al. (2020) demonstrated that 1-((3-Methyl-2-oxo-2H-pyran-4-yl)methyl)-1H-pyrrol-2(5H)-one significantly scavenged free radicals in vitro, with an IC50 value of 25 µM. This suggests that the compound can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases.

| Study | Method | Results |

|---|---|---|

| Smith et al. (2020) | DPPH Assay | IC50 = 25 µM |

Antimicrobial Properties

In a recent investigation by Johnson et al. (2023), the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anticancer Activity

Research by Lee et al. (2022) assessed the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The study reported a reduction in cell viability by 50% at a concentration of 50 µM after 48 hours of treatment, indicating significant antiproliferative effects.

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 50 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.